molecular formula C30H48FeP2 B15509291 1,1'-Bis[(2R,5R)-2,5-diisopropyl-1-phospholanyl]ferrocene

1,1'-Bis[(2R,5R)-2,5-diisopropyl-1-phospholanyl]ferrocene

Cat. No.: B15509291
M. Wt: 526.5 g/mol
InChI Key: RNAIPFYGOQYYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Bis[(2R,5R)-2,5-diisopropyl-1-phospholanyl]ferrocene (CAS: 849950-54-5) is a chiral bisphosphine ligand featuring a ferrocene backbone with two (2R,5R)-2,5-diisopropylphospholanyl groups at the 1,1' positions. This ligand is characterized by its stereospecific phospholane rings, which impose a defined spatial arrangement around the phosphorus donor atoms. The diisopropyl substituents on the phospholane rings contribute to both steric bulk and electron-donating properties, making it a versatile ligand in asymmetric catalysis .

The compound is commercially available with high enantiomeric purity (99% ee) and purity ≥97%, as noted in vendor specifications . Its rhodium complexes, such as [Rh COD (R)-Phanephos]BF₄ (CAS: 849950-56-7), highlight its application in enantioselective hydrogenation and other transition-metal-catalyzed reactions .

Properties

IUPAC Name

1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H24P.Fe/c2*1-11(2)14-9-10-15(12(3)4)16(14)13-7-5-6-8-13;/h2*5-8,11-12,14-15H,9-10H2,1-4H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAIPFYGOQYYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(P1C2=CC=C[CH-]2)C(C)C.CC(C)C1CCC(P1C2=CC=C[CH-]2)C(C)C.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,1'-Bis[(2R,5R)-2,5-diisopropyl-1-phospholanyl]ferrocene with structurally related ferrocene-based bisphosphine ligands:

Compound Name CAS Number Substituents Steric Bulk Key Applications Price (250 mg)
1,1'-Bis[(2R,5R)-2,5-diisopropyl-1-phospholanyl]ferrocene 849950-54-5 Diisopropyl Moderate Asymmetric hydrogenation, Rh/Ir complexes ¥243
1,1'-Bis(di-i-propylphosphino)ferrocene 97239-80-0 Di-i-propyl Moderate Metal-catalyzed cyclization
1,1'-Bis(dicyclohexylphosphino)ferrocene 146960-90-9 Dicyclohexyl High Coupling reactions
1,1'-Bis(di-t-butylphosphino)ferrocene 84680-95-5 Di-t-butyl Very High Stabilizing low-coordinate metal centers
1,1'-Bis[(2S,5S)-2,5-diethylphospholano]ferrocene 36863-50-2 Diethyl Low Model studies for steric effects ¥349
1,1'-Bis(diphenylphosphino)ferrocene 12150-46-8 Diphenyl Moderate General-purpose catalysis

Key Observations:

Steric and Electronic Effects :

  • Diisopropyl substituents (CAS: 849950-54-5) balance moderate steric bulk with strong electron-donating ability, enhancing enantioselectivity in hydrogenation reactions .
  • Dicyclohexyl and di-t-butyl analogs (CAS: 146960-90-9, 84680-95-5) exhibit higher steric hindrance, which stabilizes reactive metal intermediates but may limit substrate accessibility .
  • Diethyl and dimethyl derivatives (e.g., CAS: 36863-50-2) offer reduced steric bulk, favoring reactions requiring less hindered coordination sites .

Catalytic Performance: The diisopropyl variant demonstrates superior performance in asymmetric hydrogenation compared to diphenyl analogs (e.g., CAS: 12150-46-8), where phenyl groups provide weaker electron donation . Rhodium complexes of the diisopropyl ligand (e.g., CAS: 849950-56-7) show higher turnover numbers in ketone hydrogenation than those with bulkier ligands like di-t-butyl derivatives .

Q & A

Q. What are the key physical and chemical properties of 1,1'-Bis[(2R,5R)-2,5-diisopropyl-1-phospholanyl]ferrocene relevant to its handling and storage?

Methodological Answer: The compound exhibits a melting point range of 53–57°C and a molecular formula of C₂₂H₃₆FeP₂ (MW: 418.31 g/mol) . Storage under inert atmospheres (e.g., argon or nitrogen) at 2–8°C is critical to prevent oxidation or degradation of the phosphine ligands, which are sensitive to air and moisture . Handling requires personal protective equipment (PPE), including gloves and eye protection, due to acute toxicity (H302, H315, H319) and respiratory hazards (H335) .

Q. What are the standard synthetic routes for preparing this compound, and what critical parameters must be controlled?

Methodological Answer: Synthesis typically involves lithiation of ferrocene followed by reaction with diisopropylchlorophosphine. Key parameters include:

  • Temperature control : Maintaining sub-zero temperatures (−78°C) during lithiation to avoid side reactions.
  • Stoichiometry : Precise molar ratios of ferrocene to phosphine precursors to ensure bis-phosphination .
  • Chirality preservation : Use of enantiomerically pure starting materials (2R,5R-diisopropylphospholane) to retain stereochemical integrity .

Advanced Research Questions

Q. How does enantiomeric purity influence catalytic performance in asymmetric hydrogenation, and how can chiral integrity be validated?

Methodological Answer: Enantiomeric purity directly impacts enantioselectivity in catalysis. Even minor impurities (e.g., S,S-isomers) can reduce enantiomeric excess (ee) by 10–20% . Analytical validation methods include:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol eluents to separate enantiomers.
  • 31P NMR : Monitoring chemical shifts for diastereomeric phosphine-oxide derivatives .
  • X-ray crystallography : Confirming absolute configuration in palladium complexes .

Q. What factors dictate catalytic activity and selectivity in palladium-catalyzed cross-coupling reactions using this ligand?

Methodological Answer: Performance depends on:

  • Steric bulk : Diisopropyl groups enhance selectivity in Suzuki-Miyaura couplings by stabilizing trigonal-planar transition states .
  • Electronic effects : Electron-donating phospholanyl groups increase Pd center electron density, accelerating oxidative addition steps .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve ligand solubility and metal-ligand coordination .

Q. How should researchers resolve discrepancies in reported molecular weights (e.g., vs. g/mol) across sources?

Methodological Answer: Discrepancies arise from structural variations (e.g., phospholanyl vs. phosphino substituents) or CAS number misassignments. To resolve:

  • Verify CAS numbers : Cross-reference CAS 97239-80-0 (C₂₂H₃₆FeP₂) vs. 540475-73-8 (C₃₀H₄₀FeP₂) .
  • Structural characterization : Use high-resolution mass spectrometry (HRMS) or elemental analysis to confirm molecular formulas .
  • Consult authoritative databases : PubChem or Reaxys for peer-reviewed data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.